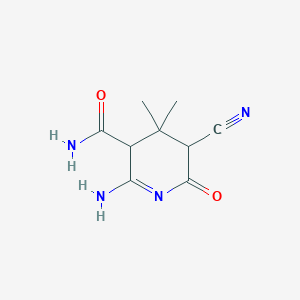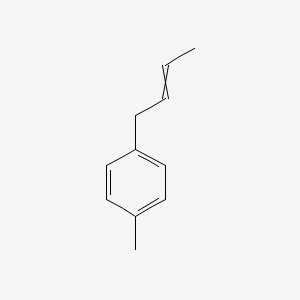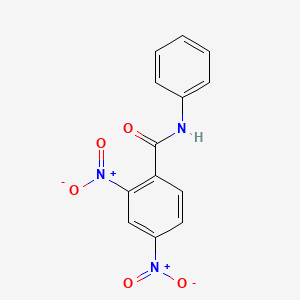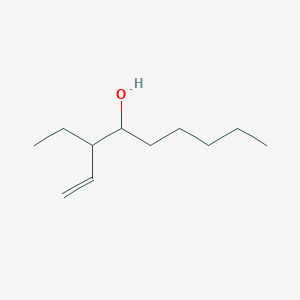
Palladium--zirconium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–zirconium (1/1) is an intermetallic compound composed of equal parts palladium and zirconium. This compound is known for its unique properties, including high thermal stability, excellent catalytic activity, and resistance to corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladium–zirconium (1/1) can be synthesized through several methods, including:
Wet Impregnation Method: This involves depositing palladium nanoparticles on activated zirconium metal-organic frameworks at room temperature.
Deep Eutectic Solvent-Assisted Hot Pressing: This method rapidly prepares zirconium-based metal-organic framework nanocrystals on fibers within 20 minutes.
Industrial Production Methods: The industrial production of palladium–zirconium (1/1) often involves the use of high-temperature and high-pressure techniques to ensure the formation of a stable intermetallic compound. The use of deep eutectic solvents can accelerate the growth of zirconium-based metal-organic frameworks, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions: Palladium–zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: Palladium and zirconium nanoparticles can be oxidized to form their respective oxides.
Reduction: Palladium ions can be reduced to form palladium nanoparticles.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura and Heck reactions, are common.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or ethanol.
Substitution: Aryl halides and organoboronic acids for Suzuki–Miyaura reactions; olefins for Heck reactions.
Major Products:
Oxidation: Palladium oxide and zirconium oxide.
Reduction: Palladium nanoparticles.
Substitution: Various carbon-carbon bonded products, depending on the specific reactants used.
Scientific Research Applications
Palladium–zirconium (1/1) has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in carbon-carbon bond formation reactions, such as the Suzuki–Miyaura and Heck reactions.
Medicine: Investigated for use in drug delivery systems and as a component in medical implants due to its biocompatibility.
Mechanism of Action
The mechanism by which palladium–zirconium (1/1) exerts its effects primarily involves its catalytic activity. Palladium acts as a catalyst by facilitating the formation and breaking of chemical bonds, particularly in carbon-carbon bond formation reactions. The zirconium component provides structural stability and enhances the overall catalytic efficiency by preventing the aggregation of palladium nanoparticles .
Comparison with Similar Compounds
Palladium–nickel (1/1): Similar catalytic properties but less stable than palladium–zirconium (1/1).
Palladium–rhodium (1/1): Higher catalytic activity but more expensive and less abundant.
Zirconium–titanium (1/1): Excellent structural properties but lacks the catalytic efficiency of palladium–zirconium (1/1).
Uniqueness: Palladium–zirconium (1/1) is unique due to its combination of high catalytic activity and structural stability. The presence of zirconium enhances the durability and reusability of the catalyst, making it more efficient and cost-effective for industrial applications .
Properties
CAS No. |
12218-89-2 |
|---|---|
Molecular Formula |
PdZr |
Molecular Weight |
197.64 g/mol |
IUPAC Name |
palladium;zirconium |
InChI |
InChI=1S/Pd.Zr |
InChI Key |
CAPHFMAKLBLGBE-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)

![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)



